molecular formula C16H11FN4 B14211695 1H-Pyrazolo[4,3-c]isoquinoline, 6-fluoro-3-methyl-5-(2-pyridinyl)- CAS No. 824968-70-9

1H-Pyrazolo[4,3-c]isoquinoline, 6-fluoro-3-methyl-5-(2-pyridinyl)-

Cat. No.: B14211695
CAS No.: 824968-70-9
M. Wt: 278.28 g/mol
InChI Key: RRENJNIEQSWMEG-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]isoquinoline, 6-fluoro-3-methyl-5-(2-pyridinyl)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of fluorine, methyl, and pyridinyl groups in its structure enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 6-fluoro-3-methyl-5-(2-pyridinyl)- can be achieved through various synthetic routes. One common method involves the condensation of an aromatic amine with an aromatic aldehyde and pyrazolone in the presence of a suitable solvent such as ethylene glycol . The reaction typically requires heating for a few hours to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[4,3-c]isoquinoline, 6-fluoro-3-methyl-5-(2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and pyridinyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 6-fluoro-3-methyl-5-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and pyridinyl groups enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazolo[4,3-c]isoquinoline, 6-fluoro-3-methyl-5-(2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential as a therapeutic agent.

Properties

CAS No.

824968-70-9

Molecular Formula

C16H11FN4

Molecular Weight

278.28 g/mol

IUPAC Name

6-fluoro-3-methyl-5-pyridin-2-yl-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C16H11FN4/c1-9-14-15(21-20-9)10-5-4-6-11(17)13(10)16(19-14)12-7-2-3-8-18-12/h2-8H,1H3,(H,20,21)

InChI Key

RRENJNIEQSWMEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=C(C(=CC=C3)F)C(=N2)C4=CC=CC=N4

Origin of Product

United States

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